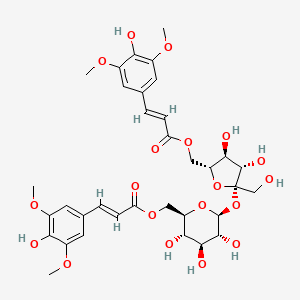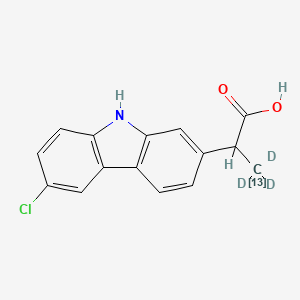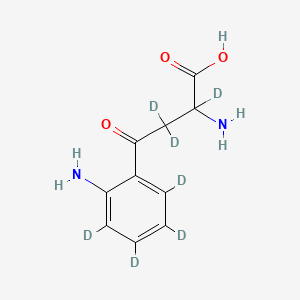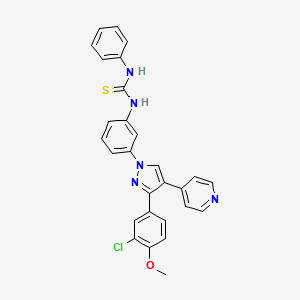
Enpp-1-IN-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enpp-1-IN-13 is a compound known for its inhibitory effects on ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) enzymes, specifically ENPP1 and ENPP3. This compound has shown potential in cancer research due to its ability to modulate purinergic signaling pathways, which are crucial in various physiological processes, including cell proliferation, migration, and immune responses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Enpp-1-IN-13 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the condensation of appropriate starting materials under controlled conditions to form the core scaffold.
Functional Group Introduction: Specific functional groups are introduced through various reactions, such as nucleophilic substitution, oxidation, or reduction.
Purification: The final compound is purified using techniques like column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
Enpp-1-IN-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
科学的研究の応用
Enpp-1-IN-13 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown potential in inhibiting ENPP1, which is involved in tumor progression and metastasis. .
Immunotherapy: By inhibiting ENPP1, this compound can enhance the immune response against tumors, making it a valuable tool in immunotherapy research.
Neurological Studies: ENPP1 is involved in purinergic signaling, which plays a role in neurological functions.
Bone and Cartilage Research: ENPP1 regulates bone and cartilage mineralization.
作用機序
Enpp-1-IN-13 exerts its effects by inhibiting the enzymatic activity of ENPP1 and ENPP3. ENPP1 hydrolyzes extracellular nucleotides, such as ATP, to produce AMP and inorganic pyrophosphate. This process regulates purinergic signaling, which is crucial for various physiological functions. By inhibiting ENPP1, this compound modulates these signaling pathways, affecting cell proliferation, migration, and immune responses .
類似化合物との比較
Enpp-1-IN-13 is unique due to its dual inhibitory effects on both ENPP1 and ENPP3. Similar compounds include:
SR-8314: Another ENPP1 inhibitor that promotes STING activation.
ZXP-8202: A potent ENPP1 inhibitor with immunostimulatory effects.
TXN10128: An orally available ENPP1 inhibitor that restores STING activation.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties .
特性
分子式 |
C28H22ClN5OS |
|---|---|
分子量 |
512.0 g/mol |
IUPAC名 |
1-[3-[3-(3-chloro-4-methoxyphenyl)-4-pyridin-4-ylpyrazol-1-yl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C28H22ClN5OS/c1-35-26-11-10-20(16-25(26)29)27-24(19-12-14-30-15-13-19)18-34(33-27)23-9-5-8-22(17-23)32-28(36)31-21-6-3-2-4-7-21/h2-18H,1H3,(H2,31,32,36) |
InChIキー |
KJRBZPUBNSANGE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C3=CC=NC=C3)C4=CC=CC(=C4)NC(=S)NC5=CC=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


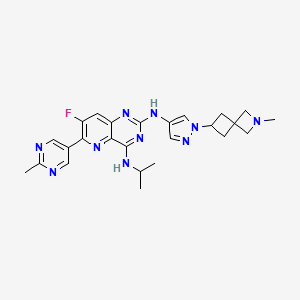
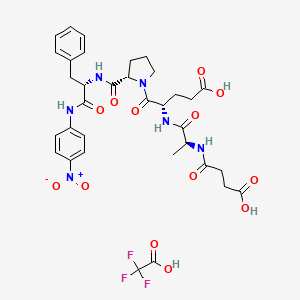
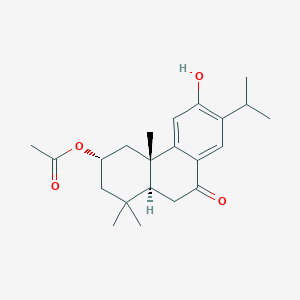
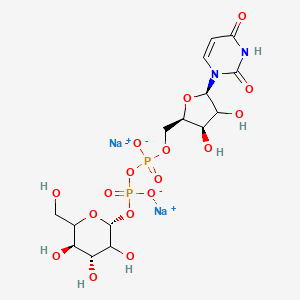
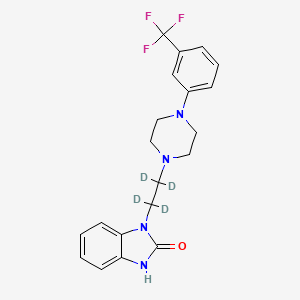
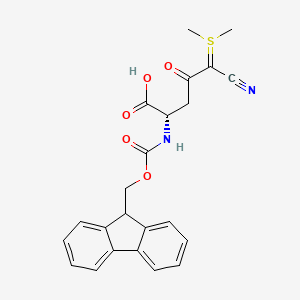
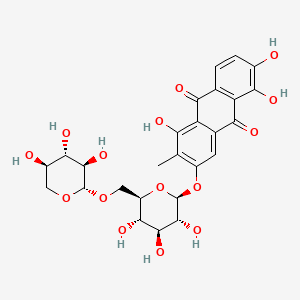
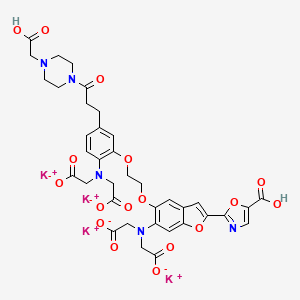
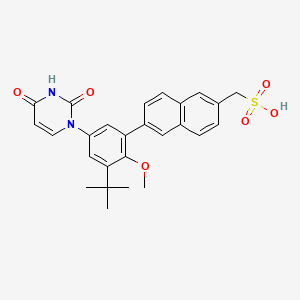
![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)
